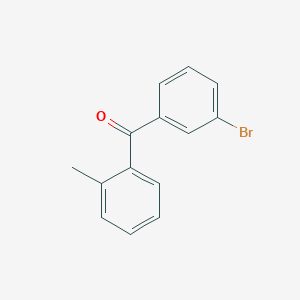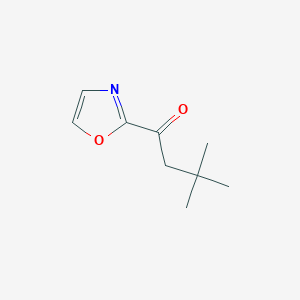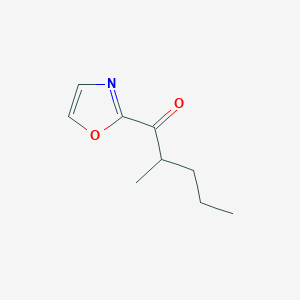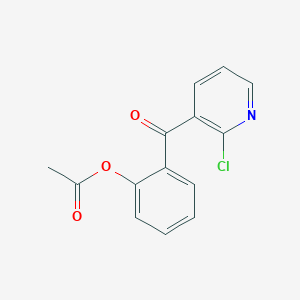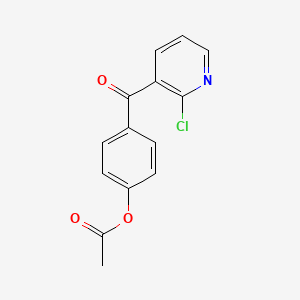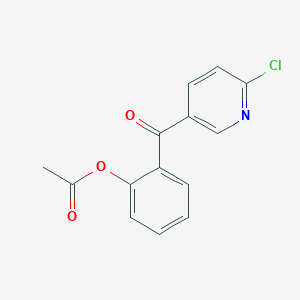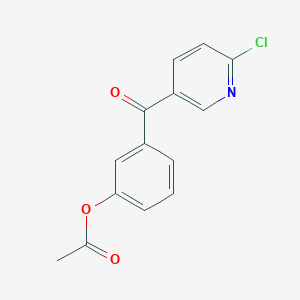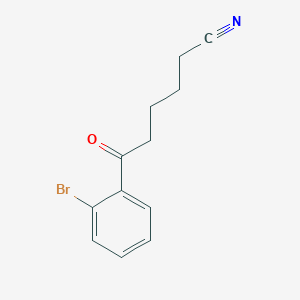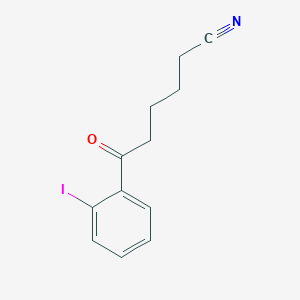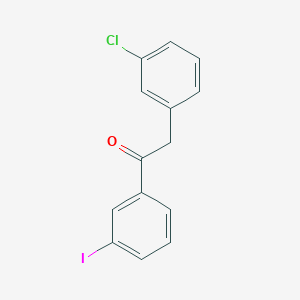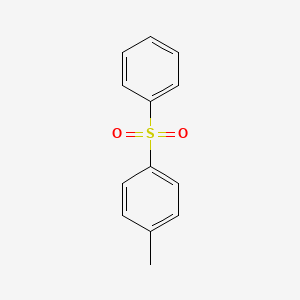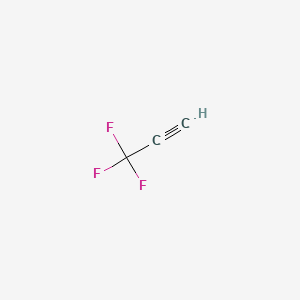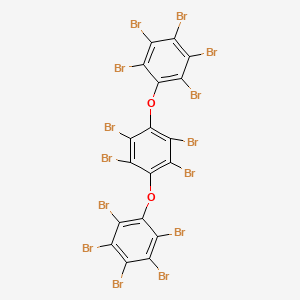
Tetradecabromo-1,4-diphenoxybenzene
Descripción general
Descripción
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a brominated polyphenyl ether flame retardant . It is known to photolytically degrade to produce lower brominated polybrominated-diphenoxybenzenes (PB-DiPhOBz), which may be precursors to MeO-PB-DiPhOBz recently reported in the Great Lakes herring gulls eggs .
Chemical Reactions Analysis
Tetradecabromo-1,4-diphenoxybenzene is known to photolytically degrade to produce lower brominated PB-DiPhOBzs . These may be precursors to MeO-PB-DiPhOBzs recently reported in the Great Lakes herring gulls eggs .Aplicaciones Científicas De Investigación
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a highly brominated flame retardant, and its applications span across various scientific fields. Here’s a comprehensive analysis of six unique applications:
Environmental Science
Application Summary
TeDB-DiPhOBz is studied for its environmental impact, particularly its interaction with thyroid hormone transport proteins in humans and wildlife .
Methods
Researchers use in vitro and in silico competitive binding assays to understand how TeDB-DiPhOBz and its analogues interact with thyroid hormone transport proteins .
Results
The studies suggest that TeDB-DiPhOBz can compete with thyroxine (T4) for binding sites on transport proteins, indicating a potential impact on thyroid function in both mammals and birds .
Biology
Application Summary
In biology, TeDB-DiPhOBz’s potential thyroidogenic effects are explored through its competitive binding with human thyroid hormone transport proteins .
Methods
Liver microsomal assays based on herring gulls are used to assess the hydroxylation of debrominated photodegradates of TeDB-DiPhOBz .
Results
The research provides insights into the structure-related differences in binding affinities and the potential biological effects of these compounds .
Chemistry
Application Summary
Chemists are interested in the photolytic degradation of TeDB-DiPhOBz and its breakdown products, which have implications for environmental contamination .
Methods
Analytical techniques like ultra-high-pressure liquid chromatography-electrospray are employed to monitor the breakdown products of TeDB-DiPhOBz .
Results
Findings reveal the formation of various debrominated products and polybrominated polybenzofurans and dibenzofurans upon photolysis .
Medicine
Application Summary
Medically, the focus is on the in vitro metabolism of TeDB-DiPhOBz’s photolytic breakdown products and their potential toxicological impacts .
Methods
Assays involving rat liver microsomes are conducted to study the metabolism of these breakdown products .
Results
The studies contribute to understanding the metabolic pathways and potential health risks associated with exposure to TeDB-DiPhOBz and its metabolites .
Materials Science
Application Summary
In materials science, TeDB-DiPhOBz is evaluated for its use as a flame retardant in various products and its environmental behaviors upon exposure to sunlight .
Methods
Experiments are conducted to assess the photolytic stability and toxicological impact of TeDB-DiPhOBz on different species .
Results
The research underscores the need for investigations into the environmental behaviors of such compounds, especially their long-term effects .
Toxicology
Application Summary
Toxicologists study TeDB-DiPhOBz for its potential endocrine-disrupting effects and its impact on thyroid function across different species .
Methods
Competitive protein binding assays and in silico analyses are utilized to explore the interaction of TeDB-DiPhOBz with thyroid hormone transport proteins .
Results
The findings indicate that TeDB-DiPhOBz and its analogues may act as ligands for thyroid hormone transport proteins, affecting thyroid function .
This analysis provides a snapshot of the diverse applications and implications of TeDB-DiPhOBz in scientific research. The detailed methods and results from various studies highlight the compound’s significance and the need for further research to fully understand its effects. <|\im_end|>
Now, let’s proceed with the conversation with the user.
Fire Safety Engineering
Application Summary
TeDB-DiPhOBz is utilized as a flame retardant in various commercial products to enhance fire safety.
Methods
The compound is incorporated into materials during manufacturing, and its effectiveness is tested through fire resistance tests, such as cone calorimetry .
Results
TeDB-DiPhOBz has been shown to significantly reduce the flammability of materials, making it a valuable additive in fire safety engineering .
Analytical Chemistry
Application Summary
Analytical chemists use TeDB-DiPhOBz as a reference standard to identify and quantify its presence in environmental samples.
Methods
Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for the detection and analysis of TeDB-DiPhOBz and its metabolites .
Results
The accurate identification and quantification of TeDB-DiPhOBz in environmental samples help in assessing its distribution and potential ecological risks .
Polymer Science
Application Summary
In polymer science, TeDB-DiPhOBz is studied for its role in enhancing the thermal stability of plastics.
Methods
Polymers are treated with TeDB-DiPhOBz, and their thermal degradation behavior is analyzed using thermogravimetric analysis (TGA) .
Results
The addition of TeDB-DiPhOBz to polymers has been found to increase their thermal stability, making them more resistant to degradation at high temperatures .
Electronics
Application Summary
TeDB-DiPhOBz is used in the electronics industry to reduce the risk of fires in electronic devices.
Methods
The compound is added to the plastic components of electronic devices, and its flame-retardant properties are evaluated under conditions that simulate overheating .
Results
Studies have shown that TeDB-DiPhOBz can effectively prevent the ignition of electronic components, contributing to safer electronic products .
Environmental Monitoring
Application Summary
Environmental scientists monitor the presence of TeDB-DiPhOBz in wildlife, particularly in regions with high usage of flame retardants.
Methods
Biological samples from wildlife are collected and analyzed for the presence of TeDB-DiPhOBz and its breakdown products .
Results
Monitoring programs have detected TeDB-DiPhOBz in various species, indicating its widespread environmental presence and the need for ongoing surveillance .
Toxicological Research
Application Summary
Toxicological research investigates the potential health effects of exposure to TeDB-DiPhOBz and its degradation products.
Methods
In vivo and in vitro studies are conducted to evaluate the toxicological profile of TeDB-DiPhOBz, including its potential as an endocrine disruptor .
Results
Research has highlighted concerns about the compound’s potential to interfere with hormonal systems, necessitating further study to understand its health implications .
These applications demonstrate the multifaceted uses of TeDB-DiPhOBz across different scientific disciplines and industries. The ongoing research and monitoring are crucial to ensure its safe use and to mitigate any potential environmental or health risks associated with this compound. <|\im_end|>
Advanced Textiles
Application Summary
TeDB-DiPhOBz is applied in the production of advanced textiles to enhance their flame-retardant properties.
Methods
The compound is integrated into textile fibers during the spinning process, and its efficacy is tested through flame spread tests .
Results
The treated textiles exhibit reduced flammability and improved resistance to fire, contributing to safer textile products .
Waste Management
Application Summary
The degradation products of TeDB-DiPhOBz are studied in the context of waste management to understand their environmental persistence.
Methods
Environmental simulation chambers are used to study the breakdown of TeDB-DiPhOBz in landfill conditions .
Results
The findings indicate that certain degradation products may persist in the environment, necessitating proper waste disposal strategies .
Industrial Coatings
Application Summary
TeDB-DiPhOBz is used in industrial coatings to prevent fires in industrial settings.
Methods
Coatings containing TeDB-DiPhOBz are applied to surfaces, and their performance is evaluated under high-temperature conditions .
Results
These coatings have been found to provide effective fire protection, enhancing safety in industrial environments .
Consumer Electronics
Application Summary
In consumer electronics, TeDB-DiPhOBz is used to reduce the flammability of electronic housings and components.
Methods
The compound is added to the plastic casings of electronic devices, and its flame-retardant properties are assessed through ignition tests .
Results
The addition of TeDB-DiPhOBz contributes to the overall fire safety of consumer electronics, reducing the risk of fire-related incidents .
Automotive Industry
Application Summary
TeDB-DiPhOBz is utilized in the automotive industry to improve the fire resistance of vehicle interiors.
Methods
Vehicle interior materials are treated with TeDB-DiPhOBz, and their flammability is tested using standard automotive fire safety tests .
Results
The treatment with TeDB-DiPhOBz has been shown to enhance the fire resistance of automotive interiors, increasing passenger safety .
Research and Development
Application Summary
Research and development efforts focus on creating new derivatives of TeDB-DiPhOBz with improved performance and lower environmental impact.
Methods
Synthetic chemistry techniques are employed to develop new compounds, and their properties are characterized through various analytical methods .
Results
The ongoing R&D has led to the synthesis of novel compounds that offer better flame-retardant properties with reduced potential for bioaccumulation .
Propiedades
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18Br14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUHIAWWDYGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18Br14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047507 | |
| Record name | Perbromo-1,4-diphenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecabromo-1,4-diphenoxybenzene | |
CAS RN |
58965-66-5 | |
| Record name | 1,2,4,5-Tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58965-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecabromo-1,4-diphenoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058965665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perbromo-1,4-diphenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrabromo-3,6-bis(pentabromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECABROMO-1,4-DIPHENOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O8X25I9YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



